6-Tert-butylpiperidine-2,4-dione

Description

Significance of Piperidine-2,4-dione Frameworks in Contemporary Organic Chemistry

The piperidine-2,4-dione nucleus is a six-membered heterocyclic ring containing a nitrogen atom and two carbonyl groups at positions 2 and 4. This structural motif is of considerable interest in organic synthesis and drug discovery. Its unique arrangement of functional groups—a lactam and a ketone—renders it a valuable building block for creating a diverse array of more complex molecules. The presence of both hydrogen bond donors and acceptors, along with multiple reactive sites, allows for a wide range of chemical modifications. researchgate.netgoogle.com

These frameworks serve as key intermediates in the synthesis of various functionalized piperidine (B6355638) systems, which are known to possess significant synthetic and medicinal potential. researchgate.netgoogle.com The development of efficient methods for the synthesis of piperidine-2,4-diones, including traditional carbonyl transformations and novel anionic enolate rearrangements, has made these structures more accessible for research and development. researchgate.netgoogle.com

Strategic Importance of the 6-Substitution Pattern, Specifically the tert-Butyl Group

The introduction of substituents onto the piperidine-2,4-dione ring is a key strategy for modulating the physicochemical and biological properties of the resulting molecules. The 6-position is particularly significant as substitution at this site can influence the molecule's conformation and its interactions with biological targets.

The tert-butyl group is a sterically demanding and lipophilic substituent that is often employed in medicinal chemistry and organic synthesis to confer specific properties upon a molecule. Its bulky nature can provide steric shielding, influencing the reactivity of nearby functional groups and providing resistance to metabolic degradation. Furthermore, the tert-butyl group can be used to probe the steric tolerance of enzyme active sites and receptor binding pockets. The incorporation of a tert-butyl group at the 6-position of the piperidine-2,4-dione scaffold is therefore a strategic choice for creating analogues with potentially enhanced stability and unique biological activity profiles.

Research Landscape of Piperidine-2,4-diones: A Comprehensive Overview

The research landscape for piperidine-2,4-diones is broad, with a significant focus on the synthesis of substituted derivatives and their subsequent evaluation for various biological activities. Synthetic efforts have largely revolved around methods such as Dieckmann cyclization, which allows for the regioselective synthesis of substituted piperidine-2,4-diones. While there is a considerable body of research on piperidine-2,4-diones with various substituents, and even on the isomeric piperidine-2,6-diones, specific and in-depth studies on 6-tert-butylpiperidine-2,4-dione are not widely reported in the available scientific literature. Much of the existing research focuses on the synthesis of 6-substituted piperidine-2,4-diones with other alkyl or aryl groups.

Rationale for Focused Academic Inquiry into this compound

The limited specific research on this compound presents a clear opportunity for focused academic inquiry. The rationale for such an investigation is multifold. Firstly, the synthesis of this specific compound would allow for a systematic exploration of how a bulky, non-polar group at the 6-position influences the chemical reactivity and physical properties of the piperidine-2,4-dione core.

Secondly, from a medicinal chemistry perspective, this compound could serve as a valuable tool compound. Its potential for increased metabolic stability and its unique steric profile could lead to the discovery of novel biological activities. Investigating its properties would contribute to a more comprehensive understanding of the structure-activity relationships within the broader class of substituted piperidine-2,4-diones. The development of a reliable synthetic route to this compound would also pave the way for the creation of a library of derivatives for further biological screening.

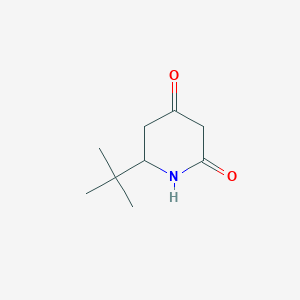

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-tert-butylpiperidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-9(2,3)7-4-6(11)5-8(12)10-7/h7H,4-5H2,1-3H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVUNBCFIDXTIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(=O)CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Organic Transformations and Reaction Mechanisms of 6 Tert Butylpiperidine 2,4 Dione

Reactivity Profiles of the Dicarbonyl Functionality within the Piperidine (B6355638) Ring

The piperidine-2,4-dione core contains a β-dicarbonyl system, which is the primary driver of its reactivity. This arrangement significantly increases the acidity of the protons on the intervening methylene (B1212753) carbon (C3) and the methine at C5. The pKa of α-protons in β-dicarbonyl compounds is typically in the range of 9-11, a dramatic increase in acidity compared to a simple ketone where the pKa is around 19-20. youtube.compearson.com This heightened acidity is due to the stabilization of the resulting conjugate base, an enolate, through resonance delocalization of the negative charge across both carbonyl oxygen atoms. youtube.com

The two carbonyl groups, a ketone at C4 and an amide (or lactam) at C2, exhibit different reactivities. The C4-keto group behaves as a typical ketone, undergoing nucleophilic additions. The C2-amide carbonyl is generally less reactive towards nucleophiles due to the resonance contribution from the nitrogen lone pair.

Stereoelectronic Effects of the 6-tert-Butyl Substituent on Reaction Pathways

The presence of a bulky tert-butyl group at the 6-position, adjacent to the nitrogen atom and the C5-methine, imposes significant steric hindrance. This steric bulk can influence reaction pathways in several ways:

Diastereoselectivity: For reactions occurring at the C3 or C5 positions, the tert-butyl group can direct incoming reagents to the less hindered face of the molecule, leading to the preferential formation of one diastereomer over another.

Reaction Rates: The steric hindrance can impede the approach of reagents to nearby reactive sites, potentially slowing down reaction rates compared to less substituted piperidine-2,4-diones.

Conformational Locking: The large size of the tert-butyl group may restrict the conformational flexibility of the piperidine ring, locking it into a preferred chair or boat conformation. This can, in turn, affect the orientation of reactive orbitals and influence the stereochemical outcome of reactions. The insertion of tert-butyl groups can also raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), a phenomenon attributed to hyperconjugation and electrostatic effects. nih.gov

Electrophilic and Nucleophilic Reactivity of the Piperidine-2,4-dione System

The piperidine-2,4-dione system possesses both electrophilic and nucleophilic characteristics.

Electrophilic Reactivity: The carbonyl carbons, particularly the C4-ketone carbon, are electrophilic and susceptible to attack by nucleophiles. Standard ketone reactions like additions and reductions can occur at this position.

Nucleophilic Reactivity: The primary source of nucleophilicity is the enolate anion formed upon deprotonation of the C3 or C5 positions. pressbooks.pub These enolates are potent carbon nucleophiles that can participate in a variety of bond-forming reactions. Additionally, the ring nitrogen, although part of an amide, retains a lone pair and can exhibit nucleophilic character under certain conditions. Piperidine itself is known to be a good nucleophile, often more so than acyclic secondary amines like diethylamine (B46881) due to reduced steric hindrance around the nitrogen lone pair. ambeed.com

Functionalization Strategies at the C-3 and C-5 Positions

The acidic protons at the C3 and C5 positions are key handles for the functionalization of the piperidine-2,4-dione ring. The primary strategy involves the generation of an enolate followed by reaction with an electrophile.

Alkylation: The enolate of 6-tert-butylpiperidine-2,4-dione can be alkylated by treatment with an alkyl halide. pressbooks.pub This reaction proceeds via an SN2 mechanism. pressbooks.pub Due to the presence of two acidic sites (C3 and C5), regioselectivity can be a challenge. However, the C3 position, being flanked by two carbonyls, is generally more acidic and thus more readily deprotonated and alkylated. If both protons at C3 are substituted, subsequent alkylation can occur at C5. It is possible to introduce two different alkyl groups through sequential alkylation steps. pressbooks.pub

Acylation: Similarly, the enolate can be acylated using acyl chlorides or anhydrides to introduce an acyl group at the C3 or C5 position.

These functionalization strategies are fundamental in building molecular complexity from the piperidine-2,4-dione scaffold.

| Position | Reaction Type | Reagents | Product Type |

| C3 | Alkylation | Base (e.g., RO⁻), R'-X | 3-Alkyl-6-tert-butylpiperidine-2,4-dione |

| C3 | Dialkylation | Base, R'-X (2 equiv.) | 3,3-Dialkyl-6-tert-butylpiperidine-2,4-dione |

| C5 | Alkylation | Strong Base, R'-X | 5-Alkyl-6-tert-butylpiperidine-2,4-dione |

| C3 | Acylation | Base, R'COCl | 3-Acyl-6-tert-butylpiperidine-2,4-dione |

Transformations Involving the Ring Nitrogen Atom

The secondary amine nitrogen within the piperidine ring is part of a lactam, which influences its reactivity. However, it can still undergo several transformations.

N-Alkylation: The nitrogen can be alkylated using a strong base to deprotonate it, followed by treatment with an alkyl halide.

N-Acylation: Acylation of the nitrogen is also possible, typically using an acyl chloride or anhydride. This would form an imide functionality.

Cross-Coupling Reactions: In more advanced synthetic applications, the N-H bond can be a site for transition metal-catalyzed cross-coupling reactions.

These transformations are crucial for modifying the properties of the molecule, for instance, by attaching other functional groups or building larger molecular architectures.

Ring-Opening and Ring-Modification Reactions

The piperidine-2,4-dione ring can be opened under certain conditions.

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed, leading to the opening of the ring to form a δ-amino-β-keto acid. This product may be unstable and undergo further reactions like decarboxylation.

Reductive Cleavage: Treatment with strong reducing agents like lithium aluminum hydride could potentially reduce both carbonyls and cleave the ring.

Ring-modification reactions, such as ring expansions or contractions, are less common but could potentially be achieved through specific multi-step synthetic sequences. For instance, intramolecular cyclizations of appropriately substituted open-chain precursors are a common strategy for forming piperidine rings. nih.gov

Investigation of Keto-Enol and Other Tautomeric Equilibria and their Influence on Reactivity

Like all β-dicarbonyl compounds, this compound exists in a tautomeric equilibrium between the diketo form and two possible enol forms (or four if considering the amide tautomer). mdpi.comlibretexts.org Tautomers are constitutional isomers that rapidly interconvert, typically by the migration of a proton. libretexts.org

The equilibrium can be represented as:

Diketone <=> 3-Enol (C3=C4-OH) <=> 5-Enol (C5=C4-OH)

The position of this equilibrium is influenced by several factors:

Solvent Polarity: The keto form is generally favored in polar solvents, while the enol form can be more stable in non-polar solvents. mdpi.com The formation of hydrogen bonds between a polar solvent and the keto isomer can stabilize it. orientjchem.org

Intramolecular Hydrogen Bonding: The enol form can be stabilized by the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. youtube.com

Conjugation: The double bond in the enol form is conjugated with the remaining carbonyl group, which provides additional stabilization. youtube.com

The tautomeric equilibrium is critical as it dictates the reactive species present in solution. The enol form is responsible for much of the characteristic chemistry of β-dicarbonyl compounds. libretexts.org For example, alkylation and acylation reactions proceed through the enolate, which is the conjugate base of the enol. The reactivity of the compound is thus directly linked to the concentration and stability of its tautomeric forms.

| Tautomer | Key Features | Favored by |

| Diketo | Two C=O groups | Polar solvents |

| 3-Enol | C3=C4 double bond, C4-OH | Non-polar solvents, Conjugation |

| 5-Enol | C5=C4 double bond, C4-OH | Non-polar solvents, Conjugation |

Advanced Spectroscopic and Structural Characterization of 6 Tert Butylpiperidine 2,4 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

No published high-resolution NMR data for 6-tert-butylpiperidine-2,4-dione was found. This technique is fundamental for determining the precise chemical structure of a molecule in solution by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Detailed Analysis of ¹H NMR and ¹³C NMR Chemical Shifts and Coupling Patterns

Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not available in the reviewed literature.

If data were available, a ¹H NMR spectrum would be expected to show distinct signals for the protons of the tert-butyl group and the protons at the C3, C5, and C6 positions of the piperidine (B6355638) ring. The integration of these signals would correspond to the number of protons, and their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

Similarly, a ¹³C NMR spectrum would display unique signals for each carbon atom, including the two carbonyl carbons (C2 and C4), the four carbons of the piperidine ring, and the carbons of the tert-butyl group. The chemical shifts would indicate the electronic environment and hybridization of each carbon.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

There are no published studies detailing the use of 2D NMR techniques for the structural elucidation of this compound. These advanced experiments are crucial for unambiguously assigning the ¹H and ¹³C signals, especially for complex structures.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to map out the spin systems within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is essential for identifying quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are close to each other, providing insights into the molecule's 3D conformation and the orientation of the tert-butyl group.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Studies

While the theoretical molecular formula for this compound is C₉H₁₅NO₂, no experimental High-Resolution Mass Spectrometry (HRMS) data has been published. sigmaaldrich.com HRMS is used to determine the precise mass of a molecule with high accuracy, which serves to confirm its elemental composition. The theoretical monoisotopic mass can be calculated, but experimental verification and fragmentation studies, which reveal the molecule's stability and structural components under ionization, are not available.

| Property | Value |

| Molecular Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol |

| Theoretical Monoisotopic Mass | 169.1103 Da |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Experimentally recorded Infrared (IR) and Raman spectra for this compound could not be located. These spectroscopic techniques are used to identify the functional groups within a molecule by measuring the absorption or scattering of infrared radiation, which corresponds to specific vibrational modes of chemical bonds. For this compound, IR and Raman spectra would be expected to show characteristic absorption bands for the amide and ketone carbonyl (C=O) groups, as well as C-N and C-H bond vibrations. In similar piperidin-4-one structures, the ring carbonyl band typically appears around 1715 cm⁻¹. actascientific.com

X-ray Crystallography for Definitive Solid-State Structure and Conformational Insights

There is no published X-ray crystal structure for this compound. X-ray crystallography provides the definitive solid-state structure of a compound, yielding precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. Such an analysis would reveal the chair or boat conformation of the piperidine-2,4-dione ring and the exact orientation of the equatorial or axial tert-butyl group at the C6 position.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination

No chiroptical spectroscopy studies for this compound are available in the scientific literature. The molecule possesses a stereocenter at the C6 position, meaning it can exist as a pair of enantiomers. Chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are used to determine the absolute configuration (R or S) of a chiral molecule by measuring the differential absorption of left and right circularly polarized light. Without experimental data, the absolute stereochemistry of any synthesized sample remains undetermined.

Theoretical and Computational Studies on 6 Tert Butylpiperidine 2,4 Dione

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics and energetic properties of molecules. For 6-tert-butylpiperidine-2,4-dione, these studies provide a detailed picture of its stability, reactivity, and the interplay of its structural features.

Density Functional Theory (DFT) has become a standard and reliable method for predicting the geometries and electronic properties of molecular systems, balancing computational cost with accuracy. chemrxiv.orgnih.gov For this compound, DFT calculations are employed to determine its most stable three-dimensional structure. The process of geometry optimization involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.

A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to perform the calculations. nih.gov These calculations yield optimized bond lengths, bond angles, and dihedral angles that characterize the molecule's ground state geometry. For similar heterocyclic systems, DFT has been shown to provide structural parameters that are in good agreement with experimental data where available. nih.govresearchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability. nih.gov A larger gap generally implies higher stability and lower reactivity. nih.gov The molecular electrostatic potential (MEP) map is another valuable output, which illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net

Table 1: Calculated Electronic Properties of a Piperidine-2,4-dione Analog

| Property | Value |

|---|---|

| HOMO Energy | -0.2720 a.u. |

| LUMO Energy | -0.0382 a.u. |

| HOMO-LUMO Gap (ΔE) | 0.2338 a.u. |

| Dipole Moment (μ) | 1.4186 D |

Data derived from a computational study on a related thiazolidine-2,4-dione system using DFT methods. researchgate.net

The presence of a flexible six-membered ring and a bulky tert-butyl group in this compound suggests the existence of multiple low-energy conformations. The piperidine (B6355638) ring can adopt various conformations, such as chair, boat, and twist-boat forms. The tert-butyl group, due to its size, is expected to preferentially occupy an equatorial position to minimize steric hindrance.

Conformational analysis involves systematically exploring the potential energy surface (PES) of the molecule to identify all stable conformers and the transition states that connect them. This is achieved by rotating specific bonds (dihedral angles) and calculating the corresponding energy at each step. The results allow for the determination of the relative energies of different conformers and the energy barriers for interconversion. For related piperidine structures, the chair conformation is typically the most stable. researchgate.net Computational studies on similar systems demonstrate that even minor structural changes can significantly impact their properties. chemrxiv.orgchemrxiv.org

Piperidine-2,4-diones can exist in several tautomeric forms due to proton transfer between the nitrogen and oxygen atoms of the dione (B5365651) system. The primary forms are the diketo, enol-keto, and dienol tautomers. The equilibrium between these forms is influenced by factors such as substitution and the surrounding environment (solvent).

Computational methods, particularly DFT, are highly effective for assessing the relative stabilities of these tautomers. orientjchem.org By calculating the Gibbs free energy of each tautomer, the most stable form and the equilibrium constants can be predicted. researchgate.net Studies on analogous 1,3-dicarbonyl compounds have shown that the enol form is often stabilized by the formation of an intramolecular hydrogen bond. nih.gov However, the specific substitution and ring structure play a crucial role. For some cyclic diones, the diketo form is more stable, while for others, the keto-enol form is favored. researchgate.net Theoretical calculations on related systems have revealed that the 1H tautomer is often the most energetically preferred form. mdpi.com

Table 2: Relative Stability of Tautomers in a Cyclohexane-1,2-dione System

| Tautomer Form | Relative Gibbs Free Energy (kcal/mol) in Gas Phase |

|---|---|

| Diketo | 0.00 |

| Keto-Enol | -0.86 to -4.01 |

Data illustrates the general trend of stability for a related cyclic dione system, showing the keto-enol form can be more stable. researchgate.net

Mechanistic Probing of Key Organic Reactions via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of organic reactions, providing detailed information about reaction pathways and energetics that can be difficult to obtain experimentally.

For any chemical reaction, the transition state (TS) represents the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the TS is essential for understanding the reaction mechanism and predicting its rate. Computational methods allow for the precise location of transition state structures.

Once a transition state is located, its energy can be used to calculate the activation energy (energy barrier) of the reaction. orientjchem.org A lower activation energy corresponds to a faster reaction rate. For reactions involving piperidine-2,4-diones, such as alkylation or condensation, DFT calculations can be used to model the transition states and determine the energy barriers for different proposed mechanisms. For example, studies on the tautomerization of similar diones have calculated the energy barriers for the proton transfer steps, which proceed through four-membered ring transition states. orientjchem.org

A single set of reactants can often lead to multiple products through different reaction pathways. Computational chemistry allows for the exploration of these alternative pathways by modeling the intermediates and transition states for each possible route. mdpi.com By comparing the calculated activation energies, the most favorable reaction pathway can be identified.

For this compound, this could involve studying the regioselectivity of electrophilic attack at the different enolizable positions or exploring the mechanisms of ring-opening or rearrangement reactions. Computational studies on related nitro compounds have shown that different decomposition mechanisms, such as nitro-nitrite isomerization and C-NO2 bond cleavage, can be evaluated to determine the most likely pathway under different conditions. mdpi.com This predictive capability is invaluable for designing new synthetic routes and understanding reaction outcomes.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a variety of computational techniques used to represent and simulate the three-dimensional structure and behavior of molecules. For a compound like this compound, modeling would begin with the generation of its 3D conformer. Energy minimization calculations, using methods like molecular mechanics or more accurate quantum mechanical methods, would then be performed to identify the most stable geometric arrangement of the atoms.

Molecular Dynamics (MD) simulations build upon this static model by simulating the physical movements of the atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide deep insights into the conformational flexibility of the piperidine-2,4-dione ring, the rotational freedom of the tert-butyl group, and its interactions with solvent molecules. researchgate.net Such simulations are crucial for understanding how the molecule behaves in a biological environment. researchgate.net

Although no specific MD studies on this compound have been published, research on other substituted piperidine derivatives demonstrates the utility of this approach for exploring conformational stability and molecular interactions. researchgate.netajchem-a.com

Illustrative Data Table: Potential Energy of this compound Conformers

This hypothetical table illustrates the kind of data that could be generated from a conformational analysis study. The values represent the relative potential energies of different spatial arrangements (conformers) of the molecule.

| Conformer ID | Dihedral Angle (C5-C6-N1-C2) | Relative Potential Energy (kcal/mol) | Predicted Population (%) |

| Conf-01 (Chair) | 55.8° | 0.00 | 75.2 |

| Conf-02 (Boat) | 0.5° | +5.3 | 0.1 |

| Conf-03 (Twist-Boat) | 30.2° | +4.8 | 0.3 |

| Conf-04 (Half-Chair) | -15.1° | +10.5 | <0.1 |

In Silico Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. nih.govkettering.edu Techniques like Density Functional Theory (DFT) are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov

For this compound, in silico NMR prediction would involve optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C). wsu.edu These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can provide a predicted spectrum that is often in good agreement with experimental data. wsu.edu This process is invaluable for confirming the correct structure and assigning signals in an experimental spectrum. kettering.edu To date, no such specific predictions for this compound have been reported in the literature.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

The following table is a hypothetical representation of ¹³C NMR chemical shifts calculated using a common DFT method (e.g., B3LYP/6-31G(d)).

| Atom | Predicted Chemical Shift (ppm) |

| C2 (Carbonyl) | 172.5 |

| C3 | 45.1 |

| C4 (Carbonyl) | 208.3 |

| C5 | 49.8 |

| C6 | 65.4 |

| C(CH₃)₃ (Quaternary) | 34.2 |

| C(CH₃)₃ (Methyls) | 28.9 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are built by correlating calculated molecular descriptors (which quantify physicochemical properties like size, shape, and electronic features) with experimentally measured activities. mdpi.comresearchgate.net

A QSAR study involving piperidine-2,4-dione derivatives would require a dataset of structurally related compounds with known biological activities (e.g., enzyme inhibition IC₅₀ values). nih.govresearchgate.net A model would then be developed to predict the activity of new or untested compounds, including potentially this compound. This approach is widely used in drug discovery to prioritize the synthesis of promising candidates. mdpi.comresearchgate.net A review of the literature indicates that this compound has not been included in any published QSAR studies.

Illustrative Data Table: Hypothetical QSAR Descriptors for a Series of Piperidine-2,4-dione Analogs

This table shows an example of the data used to build a QSAR model, where molecular descriptors are correlated with biological activity.

| Compound | LogP (Hydrophobicity) | Molecular Weight (MW) | Polar Surface Area (PSA) | Experimental pIC₅₀ |

| Analog 1 (R=H) | 0.55 | 113.11 | 46.2 | 4.8 |

| Analog 2 (R=Methyl) | 1.05 | 127.14 | 46.2 | 5.2 |

| Analog 3 (R=Ethyl) | 1.56 | 141.17 | 46.2 | 5.5 |

| This compound | 2.21 | 183.25 | 46.2 | (Predicted) |

| Analog 4 (R=Phenyl) | 2.80 | 189.21 | 46.2 | 6.1 |

In Vitro Biological Activity and Biomedical Relevance of Piperidine 2,4 Dione Scaffolds Focusing on Academic Preclinical Research

Piperidine-2,4-diones as Promising Pharmacophores in Drug Discovery

The piperidine-2,4-dione nucleus is recognized as a versatile pharmacophore, a molecular framework that is responsible for a drug's pharmacological activity. rsc.orgnih.gov Its structural features allow for diverse substitutions, enabling the synthesis of a wide array of derivatives with varied biological properties. rsc.orgresearchgate.net This adaptability makes the piperidine-2,4-dione scaffold a valuable starting point for the development of new therapeutic agents. rsc.orgresearchgate.net The inherent characteristics of this scaffold, such as its ability to form hydrogen bonds and its defined three-dimensional shape, contribute to its successful interaction with various biological targets. nih.govnih.gov Researchers have effectively modified this core structure to create compounds with activities ranging from anticancer to antimicrobial, highlighting its importance in modern drug discovery. nih.govmdpi.com

Enzyme Inhibition Studies

The piperidine-2,4-dione scaffold has been investigated for its potential to inhibit various enzymes implicated in disease.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is therefore a validated strategy in cancer therapy. nih.gov Several studies have explored the potential of piperidine-containing compounds as VEGFR-2 inhibitors. For instance, the introduction of a piperidine (B6355638) ring has been shown to result in significant VEGFR-2 inhibitory activity in certain classes of compounds. nih.gov Molecular docking studies have further supported the potential of piperidine-based hybrids to bind favorably to the VEGFR-2 active site. nih.gov

Aldose Reductase Inhibition

While specific studies on 6-tert-butylpiperidine-2,4-dione and aldose reductase were not found, the broader class of piperidine derivatives has been explored for this activity. Aldose reductase is an enzyme implicated in the development of diabetic complications. The potential for piperidine-containing compounds to inhibit this enzyme suggests a possible therapeutic avenue, although more research is needed to establish a clear link with the piperidine-2,4-dione scaffold itself.

Investigation of In Vitro Antimicrobial Potential

The piperidine scaffold is a component of numerous pharmaceutical drugs and has been investigated for its antimicrobial properties. researchgate.net

Antibacterial Activity

Several studies have demonstrated the in vitro antibacterial activity of piperidine derivatives against a range of both Gram-positive and Gram-negative bacteria. For example, certain 2,6-disubstituted piperidin-4-one derivatives have shown potent activity against Salmonella typhi, Escherichia coli, and Klebsiella pneumoniae. researchgate.net Other studies have reported the efficacy of piperidine derivatives against Staphylococcus aureus and Bacillus subtilis. researchgate.netresearchgate.net The mechanism of action for some piperidine compounds, such as piperine (B192125), has been suggested to involve the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the bacterial cell. nih.gov

Antifungal Activity

Piperidine derivatives have also been evaluated for their in vitro antifungal activity. Some 2,6-disubstituted piperidin-4-one derivatives have demonstrated potent activity against Cryptococcus neoformans, Aspergillus niger, and Aspergillus flavus. researchgate.net However, the antifungal activity can be variable, with some studies showing that certain piperidine derivatives have no activity against specific fungal species like Fusarium verticillioides and Candida utilis. academicjournals.orgresearchgate.net In contrast, other research has identified 4-aminopiperidines as a novel class of antifungals with significant activity against clinically relevant fungi, including Candida and Aspergillus species. mdpi.com The proposed mechanism of action for these compounds involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com

Evaluation of In Vitro Antiviral Properties

The piperidine scaffold has been investigated for its potential as a source of antiviral agents. mdpi.com Studies have shown that certain piperidine derivatives exhibit promising in vitro activity against a variety of viruses.

For instance, a class of 1,4,4-trisubstituted piperidines has been shown to inhibit the replication of coronaviruses, including SARS-CoV-2, in vitro. mdpi.com These compounds were found to act at a post-entry stage of the viral life cycle, potentially by inhibiting the main protease (Mpro), an essential enzyme for viral replication. mdpi.com

Furthermore, piperidine alkaloids isolated from natural sources, such as Senna spectabilis, have demonstrated antiviral activity against Chikungunya virus (CHIKV) in vitro. nih.gov Other research has focused on synthesizing novel piperidine derivatives and evaluating their broad-spectrum antiviral activity against viruses like influenza A (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com These studies highlight the potential of the piperidine scaffold as a versatile platform for the development of new antiviral therapies.

Assessment of In Vitro Antiproliferative and Antitumor Activities against Cancer Cell Lines

The piperidine-2,4-dione scaffold and its derivatives have been the subject of numerous studies evaluating their potential as anticancer agents. nih.govnih.gov These compounds have demonstrated in vitro antiproliferative and antitumor activities against a variety of human cancer cell lines.

For example, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which contain a piperazine (B1678402) ring (a related six-membered nitrogen-containing heterocycle), showed good activity against several cancer cell lines, including Colo-205 (colon cancer), MDA-MB-231 (breast cancer), and IMR-32 (neuroblastoma). nih.gov Similarly, novel piperazine-substituted pyranopyridines have exhibited antiproliferative activity against a broad range of tumor cell lines. nih.gov

Furthermore, rhodanine-piperazine hybrids have been designed and synthesized as potential anti-breast cancer agents, showing potent activity against cell lines such as MCF-7 and MDA-MB-468. nih.gov The proposed mechanism for some of these compounds involves the inhibition of key signaling pathways involved in tumorigenesis. nih.gov Other research has focused on synthesizing benzothiazole-containing piperazine derivatives and evaluating their antiproliferative activity against a large panel of human tumor-derived cell lines. researchgate.net

Modulatory Effects on Receptors and Ion Channels

Piperidine-containing compounds have been extensively studied for their ability to modulate the activity of various receptors and ion channels, highlighting their potential in treating a range of neurological and other disorders.

Dopamine (B1211576) D3 Receptor

The dopamine D3 receptor is a promising target for the treatment of substance abuse and neuropsychiatric disorders. acs.org Several studies have focused on developing selective D3 receptor ligands. N-phenylpiperazine analogs have been shown to bind with high affinity and selectivity to the D3 receptor over the closely related D2 receptor. nih.govmdpi.com Some of these compounds act as partial agonists or antagonists at the D3 receptor. nih.gov The development of piperidine-4-carboxamide and cyclohexanecarboxamide (B73365) analogues has led to ligands with over 150-fold selectivity for the D3 receptor, demonstrating the potential for fine-tuning the pharmacological profile of these compounds. acs.org

Histamine (B1213489) H3 Receptor

The histamine H3 receptor is another important G protein-coupled receptor in the central nervous system, and its modulation has been explored for the treatment of various disorders, including pain. unisi.it Researchers have designed and synthesized dual-acting ligands that target both the histamine H3 receptor and sigma-1 receptors. unisi.itnih.gov Piperidine derivatives have been identified as key structural features for achieving this dual activity. unisi.itnih.gov Conformational restriction using a cyclopropane (B1198618) ring has also been employed to create highly selective agonists for the histamine H3 receptor. ebi.ac.uk

Mechanistic Insights into Observed Biological Activities at a Cellular Level (e.g., Apoptosis Induction Pathways)

The piperidine-2,4-dione scaffold and its derivatives have emerged as a significant area of interest in preclinical cancer research due to their demonstrated in vitro biological activities. While specific research on this compound is not extensively documented in publicly available literature, the broader class of piperidine-2,4-dione-containing molecules offers valuable insights into the potential cellular mechanisms of action, with a predominant focus on the induction of apoptosis.

Induction of Apoptosis

A key mechanistic feature of many biologically active piperidine derivatives is their ability to trigger programmed cell death, or apoptosis, in cancer cells. nih.govresearchgate.net This process is crucial for eliminating malignant cells and is a primary target for many chemotherapeutic agents. Studies on various piperidone compounds have revealed that they can initiate apoptosis through multiple cellular pathways.

One of the central mechanisms involves the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This is often characterized by the depolarization of the mitochondrial membrane and the subsequent release of pro-apoptotic factors into the cytoplasm. For instance, certain novel piperidone compounds have been shown to cause significant mitochondrial depolarization in lymphoma and colon cancer cell lines. nih.gov This event is a critical step that leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program.

The activation of specific caspases, such as caspase-3 and caspase-7, has been observed following treatment with piperidone derivatives. nih.gov These effector caspases are responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation. An increase in the sub-G0/G1 cell population, indicative of DNA fragmentation, has been reported in cell lines treated with piperidone compounds. nih.gov

Role of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is another important cellular event implicated in the pro-apoptotic activity of piperidine-based compounds. nih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. Research has demonstrated that some piperidones can induce the accumulation of ROS in cancer cells, which is an early event in the apoptotic process. nih.gov This oxidative stress can contribute to mitochondrial dysfunction and the subsequent activation of the apoptotic cascade.

Modulation of Apoptosis-Related Proteins

The regulation of key proteins involved in the apoptotic pathway is a critical aspect of the anticancer activity of piperidine derivatives. The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a pivotal role in controlling the mitochondrial pathway of apoptosis. A high Bax/Bcl-2 ratio is often associated with the induction of apoptosis. nih.gov Piperine, a naturally occurring piperidine alkaloid, has been shown to modulate this ratio, thereby promoting the release of cytochrome c from the mitochondria and activating the apoptosome. nih.gov

Furthermore, piperine can also influence other signaling pathways that regulate apoptosis, such as the NF-κB and PI3K/Akt pathways, which are often dysregulated in cancer. nih.gov

Cell Cycle Arrest

In addition to inducing apoptosis, some piperidine derivatives can also cause cell cycle arrest, preventing cancer cells from proliferating. researchgate.net This effect can occur at different phases of the cell cycle, such as the G1, S, or G2/M phases, depending on the specific compound and cell type. nih.gov By halting cell cycle progression, these compounds can inhibit tumor growth and create a cellular environment that is more susceptible to apoptosis.

While the precise mechanisms of action for this compound remain to be elucidated, the existing body of research on related piperidine-2,4-dione scaffolds provides a strong foundation for its potential to induce apoptosis through the mitochondrial pathway, mediated by ROS production and the modulation of key apoptotic proteins. Further investigation into this specific compound is warranted to fully understand its biomedical relevance.

Data Tables

Table 1: In Vitro Anticancer Activity of Selected Piperidine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | IC50 Value(s) | Reference(s) |

| Novel Piperidine Derivatives (17a-17c) | MGC803, PC3, MCF7 | Potent antiproliferative activity | 0.81 µM to 9.37 µM | nih.gov |

| cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29, BE (human colon carcinoma) | Cytotoxicity | 6 to 11 µM | nih.gov |

| 3,6-diunsaturated 2,5-diketopiperazine derivatives (6, 8–12, 14) | A549, Hela | Moderate to good anticancer capacities | 0.7 to 8.9 µM | mdpi.com |

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Derivatization and Structure Activity Relationship Sar Studies of 6 Tert Butylpiperidine 2,4 Dione

Systematic Design and Synthesis of 6-Tert-butylpiperidine-2,4-dione Analogues

The synthesis of piperidine-2,4-dione analogues, including those with a 6-tert-butyl substitution, is a key area of focus in modern organic and medicinal chemistry. rsc.orgnih.gov These synthetic efforts are driven by the presence of this heterocyclic system in numerous biologically active compounds and natural products. rsc.org Traditional and novel methods have been developed for the efficient preparation of a wide array of structurally diverse piperidine-2,4-diones, in both racemic and enantiopure forms. rsc.org

One common strategy involves the transformation of carbonyl compounds. For instance, N-Boc-β-alanine can be activated and condensed with Meldrum's acid, followed by cyclization to yield a Boc-protected piperidine-2,4-dione. researchgate.net This intermediate serves as a versatile precursor for further modifications.

Another approach focuses on the regioselective alkylation of the piperidine-2,4-dione ring. For example, tert-butyl 2,4-dioxopiperidine-1-carboxylate can undergo direct γ-alkylation at the 5-position by reacting with various alkyl halides under basic conditions. researchgate.net This method allows for the introduction of diverse substituents at a specific position, which is crucial for studying structure-activity relationships.

The synthesis of more complex analogues often involves multi-step sequences. For example, the synthesis of 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione, a potent antipsychotic candidate, demonstrates the intricate molecular architectures that can be constructed around the piperidine-dione core. nih.gov

The table below provides an overview of synthetic methods employed for creating piperidine-2,4-dione analogues.

| Starting Material | Reagents and Conditions | Product Type |

| N-Boc-β-alanine | N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), followed by cyclization | Boc-protected piperidine-2,4-dione researchgate.net |

| tert-Butyl 2,4-dioxopiperidine-1-carboxylate | Alkyl halides, basic conditions (e.g., NaHMDS, KHMDS) | 5-Alkyl-2,4-dioxopiperidines researchgate.net |

| Acetone, Aromatic aldehyde, Benzylamine | Piperidinium acetate (B1210297) (ionic liquid), Ethanol | 1-Benzyl-2,6-diarylpiperidin-4-one nih.gov |

SAR Profiling of Substituents at Various Positions of the Piperidine-2,4-dione Ring

The biological activity of piperidine-2,4-dione derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. rsc.org Structure-activity relationship (SAR) studies are therefore essential to understand how different functional groups influence the pharmacological profile of these compounds.

For instance, in a series of piperidine-2,6-dione derivatives developed as multireceptor atypical antipsychotics, the substitution pattern was systematically varied to optimize binding affinities for dopamine (B1211576) (D₂, D₃) and serotonin (B10506) (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ) receptors. nih.gov The study identified a promising derivative, highlighting the importance of specific substitutions for achieving the desired polypharmacology. nih.gov

In another study focusing on analogues of N⁶-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine, it was found that an indole (B1671886) substituent in the aryl-piperazine region was well-tolerated and resulted in molecules with high affinity for D₂ and D₃ receptors, with a preference for the D₃ subtype. nih.gov Varying the length of the linker between the agonist head group and the aryl piperazine (B1678402) fragment also had a significant impact on D₃ receptor selectivity. nih.gov

The table below summarizes key SAR findings for piperidine-dione derivatives.

| Compound Series | Key Substituent Variation | Impact on Biological Activity |

| Piperidine-2,6-dione-piperazine derivatives | Substituents on the piperidine (B6355638) and piperazine rings | Optimized affinity for dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ) receptors for antipsychotic activity. nih.gov |

| N⁶-substituted tetrahydrobenzothiazole diamine analogues | Indole substituent in the aryl-piperazine region | High affinity for D₂/D₃ receptors with a preference for D₃. nih.gov |

| N⁶-substituted tetrahydrobenzothiazole diamine analogues | Linker length between agonist head and aryl piperazine | A three-carbon linker increased D₃ selectivity compared to a two-carbon linker. nih.gov |

Impact of N-Substitution on Conformational Preferences and Biological Activity

For example, the introduction of a bulky tert-butyl group at the N-1 position can lock the ring in a specific conformation, which may be favorable for binding to a particular receptor or enzyme. The synthesis of 1-tert-butyl-6-methylpiperidine-2,4-dione highlights the interest in exploring such sterically demanding N-substituents. nih.gov

In the context of developing antipsychotic agents, N-alkylation of the piperidine-2,6-dione core with a butyl-piperidine-benzisoxazole moiety was a key step in achieving high affinity for multiple neurotransmitter receptors. nih.gov This demonstrates that the N-substituent can serve as a linker to incorporate additional pharmacophoric elements, thereby modulating the biological profile.

Furthermore, the presence of a Boc-protecting group on the nitrogen atom is a common synthetic strategy that not only facilitates certain chemical transformations but can also influence the reactivity and conformation of the piperidine-dione ring during synthesis. researchgate.net

The table below illustrates the influence of N-substitution on the properties of piperidine-dione derivatives.

| N-Substituent | Effect on Conformation/Activity |

| Tert-butyl group | Can induce a specific ring conformation due to steric bulk. nih.gov |

| Butyl-piperidine-benzisoxazole | Acts as a linker to incorporate additional pharmacophores, leading to multi-receptor binding activity. nih.gov |

| Boc-protecting group | Facilitates synthesis and can influence ring reactivity and conformation during chemical transformations. researchgate.net |

Construction of Spirocyclic and Fused Heterocyclic Systems Containing the this compound Motif

The piperidine-2,4-dione scaffold serves as a versatile building block for the construction of more complex spirocyclic and fused heterocyclic systems. nih.govbeilstein-journals.org These intricate molecular architectures are of significant interest in medicinal chemistry as they can lead to novel compounds with unique pharmacological properties.

Spiro heterocycles can be synthesized by reacting piperidin-4-one derivatives with various reagents. For example, 1-benzyl-2,6-diarylpiperidin-4-ones can be used as starting materials to construct spiro compounds by reacting them with reagents like ethyl formate (B1220265) or ethyl chloroacetate (B1199739) in the presence of an ionic liquid catalyst. nih.gov The incorporation of a heterocyclic moiety into a steroidal framework, for instance, can significantly alter its pharmacological and pharmacokinetic properties. beilstein-journals.org

Fused heterocyclic systems can be generated through intramolecular cyclization reactions. For example, photochemical [2+2] intramolecular cycloaddition of dienes can lead to the formation of bicyclic piperidinones, which can be further converted into piperidines. nih.gov Nickel-catalyzed cyclization of 1,7-ene-dienes is another method for creating fused piperidine-containing structures. nih.gov

The table below provides examples of synthetic strategies for constructing spirocyclic and fused systems from piperidine derivatives.

| System Type | Synthetic Approach | Example |

| Spirocyclic | Reaction of piperidin-4-ones with bidentate reagents | Synthesis of spiro heterocycles from 1-benzyl-2,6-diarylpiperidin-4-ones using ethyl formate or ethyl chloroacetate. nih.gov |

| Fused | Photochemical [2+2] intramolecular cycloaddition | Formation of bicyclic piperidinones from dienes. nih.gov |

| Fused | Nickel-catalyzed cyclization | Cyclization of 1,7-ene-dienes to form fused piperidine structures. nih.gov |

Stereochemical Control and its Influence on Biological Potency and Selectivity

Stereochemistry plays a crucial role in the biological activity of piperidine-2,4-dione derivatives, influencing both their potency and selectivity for a given biological target. The three-dimensional arrangement of atoms in a molecule can significantly affect its ability to bind to a receptor or enzyme active site.

The synthesis of enantiopure piperidine-2,4-diones is therefore a key objective in medicinal chemistry. rsc.org Various stereoselective synthetic methods have been developed to achieve this. For example, iridium-catalyzed hydrogen transfer reactions can be used for the stereoselective synthesis of substituted piperidines. nih.gov The use of water as a solvent in these reactions can prevent racemization of enantioenriched substrates, leading to highly enantioselective products. nih.gov

Carbene-catalyzed intramolecular Morita-Baylis-Hillman reactions have also been employed to achieve good enantioselectivity in the synthesis of piperidine derivatives. nih.gov

The importance of stereochemistry is evident in SAR studies where the different enantiomers of a chiral compound can exhibit significantly different biological activities. For instance, in the development of dopamine receptor ligands, the separate synthesis and evaluation of the R-(+) and S-(-) enantiomers of a compound revealed that both isomers could retain high affinity and selectivity for the D₃ receptor. nih.gov

The table below highlights the importance of stereochemistry in the context of piperidine-dione derivatives.

| Aspect | Importance in Piperidine-Dione Chemistry |

| Biological Potency | Enantiomers of a chiral drug can have different potencies, with one being significantly more active than the other. |

| Receptor Selectivity | The stereochemical configuration can determine the selectivity of a compound for different receptor subtypes. |

| Synthetic Strategy | The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure compounds for biological evaluation. rsc.orgnih.gov |

Future Directions and Perspectives in 6 Tert Butylpiperidine 2,4 Dione Research

Advancements in Asymmetric Synthesis Towards Enantiopure 6-Tert-butylpiperidine-2,4-diones

The development of methods to produce enantiomerically pure 6-substituted piperidine-2,4-diones is a significant area of ongoing research. researchgate.netrsc.orgresearchgate.net Traditional and novel methods, including carbonyl compound transformations and anionic enolate rearrangements, are being explored to create these structurally diverse compounds in both racemic and enantiopure forms. researchgate.netrsc.org One approach involves a regioselective Dieckmann cyclization utilizing a chiral auxiliary, such as Davies' α-methylbenzylamine, to afford enantioselectively substituted piperidine-2,4-diones. researchgate.net Another strategy focuses on the asymmetric synthesis of piperidine (B6355638) alkaloids from chiral aziridines, which can be adapted for the synthesis of specific enantiomers of 6-substituted piperidine-2,4-diones. rsc.org The synthesis of all four stereoisomers of 4-hydroxypipecolic acid from δ-amino β-keto esters highlights the potential for stereoselective reductions of piperidine-2,4-dione intermediates. researchgate.net These advancements are crucial as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of piperidine-2,4-dione derivatives to create more sustainable and environmentally friendly processes. Research is focused on developing methods that reduce waste, use less hazardous reagents, and improve energy efficiency. One such approach involves the use of microwave irradiation for the cyclocondensation of alkyl dihalides with primary amines in an aqueous medium, offering a simple and efficient route to nitrogen-containing heterocycles. Another strategy employs a Cp*Ir complex to catalyze the N-heterocyclization of primary amines with diols, providing good to excellent yields of cyclic amines. organic-chemistry.org Furthermore, transition-metal-free conditions are being explored for the synthesis of substituted piperidine-2,6-diones from readily available starting materials like methyl acetates and acrylamides. researchgate.net These methods often feature mild reaction conditions and operational simplicity, making them attractive for large-scale production. researchgate.net

Deeper Mechanistic Understanding of Novel Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis of 6-tert-butylpiperidine-2,4-dione and its derivatives is essential for optimizing existing methods and developing new ones. For instance, the transformation of N-Boc protected homoallylamines into 6-substituted piperidine-2,4-diones proceeds through a halocyclocarbamation reaction followed by a novel enolate-isocyanate rearrangement. researchgate.net Detailed mechanistic studies, including kinetic experiments, have been conducted to elucidate the formation of intermediate cyclic enolates in this process. researchgate.net Similarly, investigations into copper-catalyzed intramolecular C–H amination for the synthesis of piperidines have involved both experimental and computational studies to understand the influence of ligands and reactants on the reaction outcome. nih.gov A deeper insight into these mechanisms, including the role of intermediates and transition states, will enable chemists to design more efficient and selective synthetic routes.

Integrated Computational and Experimental Approaches for Rational Design

The integration of computational modeling with experimental work is becoming a powerful tool for the rational design of novel this compound derivatives with specific properties. nih.gov Structure-based drug design (SBDD), utilizing co-crystal structures of target proteins with piperidine-based inhibitors, allows for the strategic modification of the scaffold to enhance potency and selectivity. nih.gov For example, computational studies can predict how modifications to the piperidine-2,4-dione ring or its substituents will affect binding to a biological target. nih.gov This approach has been successfully used to design potent and selective inhibitors for various enzymes. nih.gov Molecular docking studies can further provide insights into the binding modes of these compounds, guiding the synthesis of new analogues with improved activity. nih.govnih.gov This synergistic approach accelerates the discovery and optimization of new therapeutic agents based on the piperidine-2,4-dione scaffold.

Expanding the Range of Biological Targets and Therapeutic Areas for Piperidine-2,4-dione Scaffolds

The piperidine-2,4-dione scaffold has shown promise across a wide range of biological targets and therapeutic areas. researchgate.net Derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The structural versatility of the piperidine-2,4-dione core allows for the synthesis of diverse libraries of compounds that can be screened against various biological targets. For instance, piperidine derivatives are being explored as inhibitors of anaplastic lymphoma kinase (ALK) for cancer therapy and as potential treatments for Alzheimer's disease. nih.govencyclopedia.pub The scaffold is also a key component in the development of HIV-1 protease inhibitors. nih.gov Ongoing research aims to expand the therapeutic applications of piperidine-2,4-diones by identifying new biological targets and developing compounds with improved efficacy and safety profiles.

Potential for Incorporation into Complex Natural Product Synthesis

The this compound moiety serves as a valuable building block in the total synthesis of complex natural products. researchgate.netrsc.org Its functional groups and stereocenters can be strategically manipulated to construct intricate molecular architectures. For example, piperidine-2,4-diones are key intermediates in the synthesis of various alkaloids. researchgate.net The development of efficient methods for the synthesis of substituted piperidine-2,4-diones has facilitated access to a variety of natural product analogues. core.ac.uk The ability to introduce substituents at various positions on the piperidine ring makes this scaffold a versatile tool for synthetic chemists aiming to construct complex and biologically active natural products. researchgate.net Future research will likely focus on utilizing novel synthetic methodologies to incorporate the this compound unit into an even broader range of natural product syntheses. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Tert-butylpiperidine-2,4-dione, and how can intermediates like N-(tert-Butoxycarbonyl)-4-piperidone be utilized?

- Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example, intermediates such as N-(tert-Butoxycarbonyl)-4-piperidone (Boc-piperidone) are critical for introducing steric hindrance via the tert-butyl group. Researchers should employ anhydrous conditions and catalytic hydrogenation for deprotection to avoid side reactions. Characterization via NMR and mass spectrometry is essential to confirm intermediate purity before proceeding to cyclization steps .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Use a combination of -NMR, -NMR, and IR spectroscopy to confirm the diketone structure and tert-butyl substituent. Compare experimental spectra with reference data from authoritative databases like NIST Chemistry WebBook to resolve ambiguities in peak assignments (e.g., carbonyl stretching frequencies near 1700–1750 cm) .

Q. What factors influence the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess the compound’s sensitivity to moisture, light, and temperature. Store the compound in inert atmospheres (argon or nitrogen) at –20°C. Monitor degradation via HPLC or GC-MS, focusing on hydrolysis of the diketone moiety or tert-butyl group cleavage. Pre-experiment stability assays are recommended for long-term studies .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : Apply full or fractional factorial designs to evaluate the impact of variables like temperature, solvent polarity, and catalyst loading on yield and selectivity. For example, a 2 factorial design can identify interactions between solvent (DMF vs. THF), temperature (25°C vs. 50°C), and Boc-deprotection agents (TFA vs. HCl). Analyze data using ANOVA to prioritize significant factors .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electron distribution in the diketone ring. Tools like COMSOL Multiphysics integrated with AI algorithms enable dynamic simulations of reaction pathways, predicting regioselectivity in nucleophilic additions or cycloadditions .

Q. How should researchers address contradictions in kinetic data during catalytic studies involving this compound?

- Methodological Answer : Reconcile discrepancies by isolating variables through controlled experiments. For instance, if reaction rates vary unexpectedly, use stopped-flow techniques or in-situ IR to monitor intermediate formation. Cross-validate data with alternative methods (e.g., isotopic labeling for mechanistic studies) and apply quasi-experimental designs to account for confounding factors .

Q. What protocols ensure safe handling and disposal of hazardous byproducts generated during this compound synthesis?

- Methodological Answer : Implement waste segregation protocols for toxic intermediates (e.g., chlorinated solvents or acidic byproducts). Partner with certified waste management firms for neutralization and disposal. Use fume hoods, double-gloving, and closed-system reactors to minimize exposure. Reference safety guidelines from TCI America for emergency response measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.